Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate
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Overview
Description
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate is a chemical compound with the molecular formula C13H11ClN2O2. It is an ester derivative of benzoic acid and pyrimidine, characterized by the presence of a chloro substituent on the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate typically involves the esterification of benzoic acid derivatives with pyrimidine compounds. One common method includes the reaction of 2-chloro-4-pyrimidinecarboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to remove the chloro substituent.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Benzoic acid and ethanol.
Oxidation and Reduction: Formation of oxidized or reduced pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory, antibacterial, and antiviral properties.
Materials Science: Employed in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate involves its interaction with specific molecular targets. The chloro substituent on the pyrimidine ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(2-Chloro-4-pyrimidinyl)benzoate: Similar structure but with different substitution pattern on the benzoate ring.
2-Chloro-4-methylpyrimidine: Lacks the benzoate ester group but shares the chloro-pyrimidine core.
Benzoic acid derivatives: Various esters and amides with different substituents on the benzoic acid moiety.
Uniqueness
Ethyl 2-(2-Chloro-4-pyrimidinyl)benzoate is unique due to its specific combination of a chloro-pyrimidine ring and an esterified benzoic acid. This structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in medicinal chemistry and materials science .
Properties
CAS No. |
954234-06-1 |
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Molecular Formula |
C13H11ClN2O2 |
Molecular Weight |
262.69 g/mol |
IUPAC Name |
ethyl 2-(2-chloropyrimidin-4-yl)benzoate |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-6-4-3-5-9(10)11-7-8-15-13(14)16-11/h3-8H,2H2,1H3 |
InChI Key |
ZLZFOPWBRTWBGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
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